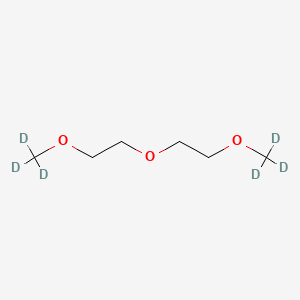

Diglyme-d6

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Diglyme-d6, also known as bis(2-methoxyethyl) ether, is a type of synthetic chemistry . It belongs to the class of organic compounds known as dialkyl ethers, which are organic compounds containing the dialkyl ether functional group, with the formula ROR’, where R and R’ are alkyl groups .

Synthesis Analysis

Diglyme has been used as a process solvent in the manufacturing of an intermediate for an active pharmaceutical ingredient (API), called P2 . It has also been used in the manufacturing of sodium-ion batteries. In one study, it was shown that coupling titanium dioxide and other anode materials with diglyme enabled higher efficiency and reversible capacity than those for the combination involving ester electrolytes .

Molecular Structure Analysis

The molecular formula of this compound is C6H14O3 . It has a molecular weight of 140.21 g/mol . The structure of this compound includes a dialkyl ether functional group .

Chemical Reactions Analysis

Diglyme has been used as a process solvent in the manufacturing of sodium-ion batteries. It has been shown that coupling titanium dioxide and other anode materials with diglyme enables higher efficiency and reversible capacity than those for the combination involving ester electrolytes .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly mentioned in the sources. However, it is known that it has a molecular weight of 140.21 g/mol .

Mécanisme D'action

The mechanism of action of Diglyme-d6 is not explicitly mentioned in the sources. However, it is known that it belongs to the class of organic compounds known as dialkyl ethers .

Safety and Hazards

Diglyme is a flammable liquid that may release explosive vapours. Strict safety measures apply during handling and use . It is also important to immediately change contaminated clothing and apply preventive skin protection .

Orientations Futures

Diglyme-based electrolytes have been gaining increasing attention in sodium-ion batteries for their attractive electrochemical performance involving good complexation ability with Na-ions, high electrochemical stability, good transport characteristics, low volatility, and high safety . The insights gained from the Na plating/stripping behaviour and interfacial chemistry in this work pave the way for further development of Na batteries with even higher performance .

Propriétés

IUPAC Name |

1-(trideuteriomethoxy)-2-[2-(trideuteriomethoxy)ethoxy]ethane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O3/c1-7-3-5-9-6-4-8-2/h3-6H2,1-2H3/i1D3,2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBZXBUIDTXKZTM-WFGJKAKNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OCCOCCOC([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[4-[4-(4-benzhydryloxypiperidin-1-yl)but-1-ynyl]phenyl]-2-methylpropanoate](/img/structure/B564879.png)

![Methyl 2-[4-(4-bromobut-1-yn-1-yl)phenyl]-2-methylpropanoate](/img/structure/B564880.png)

![4-[4-(Diphenylmethoxy)-1-piperidinyl]-1-[4-[(2-hydroxy-1,1-dimethyl)ethyl]phenyl]butyne](/img/structure/B564881.png)

![Methyl 2-[4-(but-3-en-1-yn-1-yl)phenyl]-2-methylpropanoate](/img/structure/B564883.png)